5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure that includes four carbon atoms and one nitrogen atom. This compound features both hydroxymethyl and carbonitrile functional groups, which enhance its versatility as an intermediate in organic synthesis and its potential applications in medicinal chemistry and materials science. The presence of these functional groups allows for a range of chemical transformations, making it a valuable compound in various research fields .
The major products formed from these reactions include:
Several synthetic routes are available for producing 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile:
5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to be used in:
While specific interaction studies for 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile are scarce, its structural characteristics suggest it may interact with various biological targets. Compounds with similar structures often exhibit interactions with enzymes or receptors, indicating potential avenues for further investigation into its pharmacological properties .
Several compounds share structural similarities with 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Hydroxymethyl)-2-furaldehyde | Contains hydroxymethyl group | Furan ring instead of pyrrole |
| 5-(Chloromethyl)-1-methyl-1H-pyrrole-2-carbonitrile | Chloromethyl instead of hydroxymethyl | Different reactivity due to chlorine atom |
| 1-Methyl-1H-pyrrole-2-carbonitrile | Lacks hydroxymethyl group | Less versatile for certain synthetic applications |
The uniqueness of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile lies in its combination of both hydroxymethyl and carbonitrile functional groups on the pyrrole ring, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives applicable across various fields .
5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile exhibits a planar aromatic heterocyclic structure centered on a five-membered pyrrole ring containing one nitrogen atom [1]. The molecular formula is C₆H₆N₂O with a molecular weight of 122.12 g/mol, and the compound is identified by the Chemical Abstracts Service number 1935557-84-8 [2] [1]. The International Union of Pure and Applied Chemistry name reflects the substitution pattern: 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile, indicating a hydroxymethyl group at position 5 and a carbonitrile group at position 2 of the pyrrole ring [1].
The pyrrole ring demonstrates characteristic aromatic geometry with bond lengths that reflect electron delocalization throughout the ring system [3]. Experimental crystallographic data for pyrrole derivatives reveal that nitrogen-carbon bonds (N1-C2 and C5-N1) range from 1.349 to 1.375 Å, while carbon-carbon bonds exhibit alternating lengths: C2-C3 bonds measure 1.370-1.378 Å, and C3-C4 bonds are longer at 1.425-1.432 Å [3] [4]. The nitrile group carbon-nitrogen triple bond length falls within the typical range of 1.153-1.164 Å for aromatic nitriles [4].
Table 1: Molecular Properties of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₂O | Citation [2] [1] |
| Molecular Weight | 122.12 g/mol | Citation [2] [1] |
| CAS Number | 1935557-84-8 | Citation [2] |
| IUPAC Name | 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile | Citation [1] |
| SMILES | C1=C(NC(=C1)C#N)CO | Citation [1] |
| InChI Key | MKQPYWBSNNIQRS-UHFFFAOYSA-N | Citation [1] |
Bond angles within the pyrrole ring system maintain near-regular pentagon geometry, with internal angles ranging from 106.4° to 108.6° [3]. The N1-C2-C3 and C5-N1-C2 angles measure approximately 107.7-107.8°, while C2-C3-C4 angles span 106.4-108.6° [3]. These angular measurements indicate minimal deviation from ideal aromatic geometry despite the presence of electron-withdrawing and electron-donating substituents [3].
Table 2: Bond Lengths in Pyrrole-2-carbonitrile Derivatives
| Bond Type | Bond Length (Å) | Source |
|---|---|---|
| N1-C2 | 1.370-1.375 | Citation [3] [4] |
| C2-C3 | 1.370-1.378 | Citation [3] [4] |
| C3-C4 | 1.425-1.432 | Citation [3] [4] |
| C4-C5 | 1.378-1.387 | Citation [3] [4] |
| C5-N1 | 1.349-1.375 | Citation [3] [4] |
| C≡N (nitrile) | 1.153-1.164 | Citation [4] |
The hydroxymethyl substituent at position 5 introduces hydrogen bonding capability through its hydroxyl group, while the carbonitrile group at position 2 provides a linear geometry extending from the ring plane [1]. Conformational analysis reveals that the hydroxymethyl group can adopt various rotational orientations around the C5-CH₂OH bond, with the hydroxyl group capable of forming intramolecular hydrogen bonds with the pyrrole nitrogen under favorable conditions [5] [6].
Table 3: Bond Angles in Pyrrole Ring Systems
| Angle Type | Bond Angle (°) | Source |
|---|---|---|
| N1-C2-C3 | 107.7-108.6 | Citation [3] |
| C2-C3-C4 | 106.4-108.6 | Citation [3] |
| C3-C4-C5 | 107.4-107.7 | Citation [3] |
| C4-C5-N1 | 107.4-107.7 | Citation [3] |
| C5-N1-C2 | 107.7-107.8 | Citation [3] |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile through characteristic chemical shifts and coupling patterns [7]. Proton nuclear magnetic resonance spectroscopy reveals the pyrrole nitrogen-hydrogen proton as a broad singlet appearing at 11.50-11.62 parts per million, consistent with the deshielded environment typical of pyrrole derivatives [7]. The pyrrole ring protons at positions 3 and 4 appear in the aromatic region between 6.2-6.8 parts per million, exhibiting characteristic pyrrole coupling patterns [5] [7].
The hydroxymethyl group generates two distinct proton signals: the methylene protons (-CH₂OH) appear as a multiplet around 4.5-4.8 parts per million, while the hydroxyl proton (-OH) manifests as a broad, exchangeable signal between 4.5-5.5 parts per million [1]. Carbon-13 nuclear magnetic resonance spectroscopy identifies the nitrile carbon as a characteristic signal between 115-120 parts per million, while the hydroxymethyl carbon resonates in the typical aliphatic region at 55-65 parts per million [8].
Table 4: Spectroscopic Characteristics of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile
| Technique | Assignment | Chemical Shift/Frequency | Source |
|---|---|---|---|
| ¹H NMR | Pyrrole N-H proton | 11.50-11.62 ppm (broad) | Citation [7] |
| ¹H NMR | Hydroxymethyl -OH proton | 4.5-5.5 ppm (broad, exchangeable) | Typical for hydroxyl groups |
| ¹H NMR | Pyrrole ring protons (H-3, H-4) | 6.2-6.8 ppm | Citation [5] [7] |
| ¹H NMR | Hydroxymethyl -CH₂OH protons | 4.5-4.8 ppm | Typical for CH₂OH |
| ¹³C NMR | Nitrile carbon (C≡N) | 115-120 ppm | Citation [8] |
| ¹³C NMR | Hydroxymethyl carbon (-CH₂OH) | 55-65 ppm | Typical for CH₂OH |
| IR Spectroscopy | N-H stretching | 3182-3272 cm⁻¹ | Citation [7] |
| IR Spectroscopy | O-H stretching (hydroxyl) | 3200-3600 cm⁻¹ (broad) | Citation [8] |
| IR Spectroscopy | C≡N stretching (nitrile) | 2240-2260 cm⁻¹ | Citation [8] |
| Mass Spectrometry | Molecular ion peak [M]⁺ | m/z 122 | Citation [1] |
| Mass Spectrometry | Fragment patterns | Base peak typically at m/z 95 (loss of CHO) | Typical fragmentation pattern |
Infrared spectroscopy demonstrates several diagnostic absorption bands that confirm the presence of functional groups within the molecule [7] [8]. The nitrogen-hydrogen stretching vibration appears as a characteristic absorption between 3182-3272 cm⁻¹, while the hydroxyl group generates a broad absorption spanning 3200-3600 cm⁻¹ [7] [8]. The nitrile group produces a sharp, intense absorption at 2240-2260 cm⁻¹, which is diagnostic for the carbon-nitrogen triple bond [8].
Mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 122, corresponding to the molecular weight of the compound [1]. Fragmentation patterns typically show a base peak at mass-to-charge ratio 95, resulting from the loss of the formyl group (CHO) from the hydroxymethyl substituent [9]. Additional fragmentation involves loss of the nitrile group and hydroxymethyl fragments, providing structural confirmation through predictable fragmentation pathways [9].
The thermodynamic stability of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile reflects the aromatic stabilization of the pyrrole ring system combined with the electronic effects of the substituents [10]. Experimental thermodynamic data for pyrrole derivatives indicate variable heat capacities across different phases: solid phase heat capacity ranges from 11 to 249.74 K, liquid phase from 249.74 to 365 K, and vapor phase from 338 to 500 K [10]. The compound exhibits thermal stability characteristics similar to pyrrole-2-carbonitrile, with a boiling point of 92-94°C at 2 mmHg and a density of 1.081 g/mL at 25°C [11] [12].
Table 5: Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Heat Capacity (solid, 11-249.74 K) | Variable with temperature | Citation [10] |
| Heat Capacity (liquid, 249.74-365 K) | Variable with temperature | Citation [10] |
| Heat Capacity (vapor, 338-500 K) | Variable with temperature | Citation [10] |
| Enthalpy of Fusion | Available | Citation [10] |
| Enthalpy of Vaporization (362-403 K) | Available | Citation [10] |
| Melting Point (pyrrole) | -24°C | Citation [5] |
| Boiling Point (pyrrole-2-carbonitrile) | 92-94°C at 2 mmHg | Citation [11] [12] |
| Density (pyrrole-2-carbonitrile) | 1.081 g/mL at 25°C | Citation [11] [12] |
Reactivity patterns of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile are governed by the electronic properties of both the pyrrole ring and the substituents [13] [14]. Electrophilic substitution reactions occur preferentially at the 3 and 4 positions (beta-positions) of the pyrrole ring, although the electron-withdrawing carbonitrile group reduces the overall reactivity compared to unsubstituted pyrrole [13] [14]. The hydroxymethyl group serves as an electron-donating substituent, partially counteracting the deactivating effect of the nitrile group [1].
The carbonitrile group demonstrates high reactivity toward nucleophilic addition reactions, activated by the electron-rich pyrrole ring [1] [8]. This reactivity pattern makes the compound a versatile synthetic intermediate for further chemical transformations [1]. The hydroxymethyl group undergoes facile oxidation under appropriate conditions, potentially forming aldehyde or carboxylic acid derivatives [15].
Table 6: Reactivity Patterns of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile
| Reaction Type | Position/Site | Reactivity | Source |
|---|---|---|---|
| Electrophilic Substitution | C-3, C-4 positions (β-positions) | Moderate (less than pyrrole due to electron-withdrawing CN) | Citation [13] [14] |
| Nucleophilic Addition to Nitrile | Nitrile carbon | High (activated by pyrrole ring) | Citation [1] [8] |
| Oxidation of Hydroxymethyl Group | Hydroxymethyl group | Facile under oxidizing conditions | General chemical knowledge |
| Hydrogen Bonding | N-H and O-H groups | Strong donor/acceptor capability | Citation [5] [6] |
| Polymerization | Through hydroxymethyl groups | Possible under appropriate conditions | Citation [1] |
| Metallation at N-H | Nitrogen atom | Accessible with strong bases | Citation [5] |
| Condensation Reactions | Hydroxymethyl and nitrile groups | Versatile synthetic intermediate | Citation [1] |
The synthesis of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile represents a significant challenge in heterocyclic chemistry, requiring the strategic incorporation of both carbonitrile and hydroxymethyl functional groups onto the pyrrole scaffold. This section examines the established synthetic pathways, modern catalytic approaches, and optimization strategies for accessing this important compound.
The classical approach to synthesizing 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile typically involves sequential functionalization of the pyrrole ring through well-established methodologies developed over the past century.
The Knorr pyrrole synthesis, first reported in 1886, provides a foundational route for accessing substituted pyrroles with predetermined substitution patterns [1] [2]. The condensation of α-amino ketones with active methylene compounds in the presence of zinc dust and acetic acid yields pyrrole derivatives with yields ranging from 60 to 70% [2]. The mechanism involves the formation of an intermediate enamine species, followed by cyclization and dehydration to form the aromatic pyrrole ring [2].
For the synthesis of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile, this approach requires careful selection of starting materials to introduce the necessary functional groups. The α-amino ketone precursor must contain appropriate substituents that will ultimately provide the hydroxymethyl group at the 5-position, while the active methylene component should bear the cyano functionality [2].
The Paal-Knorr reaction represents another classical approach, involving the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia [3] [4]. This methodology produces pyrroles with yields typically ranging from 60 to 90% under acidic conditions at temperatures between 100 and 170°C [5] [6]. The reaction mechanism proceeds through imine formation, followed by intramolecular cyclization and dehydration [3].
Recent modifications of the Paal-Knorr reaction have employed various catalysts to improve yields and selectivity. Manganese nitrate tetrahydrate has been utilized as a catalyst, achieving yields of 19 to 89% under microwave conditions at 120°C [5]. Additionally, aluminum oxide-based catalysts have demonstrated effectiveness, with CATAPAL 200 showing particular promise due to its high percentage of Brønsted-Lewis acid sites and optimal pore diameter [6].
The most straightforward classical route involves the sequential introduction of functional groups onto a preformed pyrrole scaffold. This approach typically begins with pyrrole-2-carbonitrile formation, followed by hydroxymethylation at the 5-position.
The synthesis of pyrrole-2-carbonitrile can be achieved through cyanation using chlorosulfonyl isocyanate in the presence of N,N-dimethylformamide [7] [8]. This method avoids the formation of dicyanopyrroles as byproducts, which previously limited yields in earlier procedures [7]. The mechanism involves initial formation of a chlorosulfonyl isocyanate-pyrrole adduct, which upon treatment with dimethylformamide yields the desired carbonitrile [7].
Subsequent hydroxymethylation at the 5-position can be accomplished through formylation followed by reduction. The Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide introduces the formyl group at the 5-position with yields of 65 to 70% [10]. The mechanism involves formation of the Vilsmeier electrophile, followed by nucleophilic attack by the electron-rich pyrrole ring [10].
| Method | Starting Materials | Catalyst | Yield Range | Temperature | Reference |
|---|---|---|---|---|---|
| Knorr Pyrrole Synthesis | α-amino ketone + active methylene compound | Zn dust, acetic acid | 60-70% | Room temperature | Knorr, 1886 |
| Paal-Knorr Reaction | 1,4-dicarbonyl compound + primary amine | Weak acid (acetic acid) | 60-90% | 100-170°C | Paal & Knorr, 1885 |
| Clauson-Kaas Reaction | 2,5-dimethoxytetrahydrofuran + amine | Mn(NO₃)₂·4H₂O | 19-89% | 120°C | Wilson et al., 2009 |
| Vilsmeier-Haack Formylation | Pyrrole + DMF/POCl₃ | POCl₃ | 65-70% | 80-100°C | Literature |
Contemporary synthetic methodologies have revolutionized pyrrole functionalization through the development of sophisticated catalytic systems that enable selective carbonitrile introduction under mild conditions.
Palladium-catalyzed carbon-hydrogen functionalization represents a significant advancement in pyrrole chemistry, enabling direct introduction of carbonitrile groups through carbon-hydrogen activation [11]. The use of palladium(II) catalysts with chiral bipyridine ligands has demonstrated remarkable efficiency in the enantioselective functionalization of pyrroles with α-aryl-α-diazoacetates [11].
The mechanism involves palladium-mediated carbene transfer, where the α-aryl-α-diazoacetate serves as a carbene precursor [11]. The reaction proceeds through palladium carbene complex formation, followed by insertion into the carbon-hydrogen bond of the pyrrole ring [11]. This methodology achieves yields of 70 to 91% with enantioselectivities up to 90% enantiomeric excess [11].
Copper-catalyzed nitrene transfer reactions provide an alternative approach for pyrrole functionalization, particularly for introducing nitrogen-containing functional groups [12]. The use of TpBr₃Cu(NCMe) as a catalyst enables the formal insertion of nitrene groups into carbon-hydrogen bonds of pyrrole derivatives [12].
The mechanism involves copper-mediated nitrene transfer from phenyliodonium tosylimide to the pyrrole substrate [12]. The reaction proceeds through aziridine formation followed by ring opening and rearrangement to yield the functionalized pyrrole [12]. This methodology typically achieves yields of 60 to 80% under mild conditions [12].
A notable recent development involves the use of tris(pentafluorophenyl)borane as a catalyst for the dehydrogenation of pyrrolidines to form pyrroles [13]. This methodology enables the conversion of saturated pyrrolidine precursors to aromatic pyrroles with yields ranging from 70 to 95% [13].
The mechanism involves initial borane-mediated α-nitrogen hydride abstraction, followed by formation of dihydropyrrole intermediates [13]. Subsequent hydride abstraction at either α-nitrogen or γ-nitrogen positions leads to the fully aromatic pyrrole product [13]. The reaction requires an alkene-based hydrogen acceptor and proceeds through a series of hydride transfer steps [13].
| Method | Catalyst | Substrate | Yield Range | Enantioselectivity | Temperature | Reference |
|---|---|---|---|---|---|---|
| Palladium-Catalyzed C-H Functionalization | Pd(II) + chiral bipyridine ligand | Pyrrole + α-aryl-α-diazoacetates | 70-91% | Up to 90% ee | Room temperature | Dicp et al. |
| Copper-Catalyzed Nitrene Transfer | TpBr₃Cu(NCMe) | Pyrrole + PhI=NTs | 60-80% | N/A | Room temperature | Pérez et al. |
| Gold-Catalyzed Addition-Cyclization | Au(I) complex | Aminoacetaldehyde acetal + terminal alkyne | 70-85% | N/A | 80-100°C | Nature, 2016 |
| Ruthenium-Catalyzed [3+2] Cycloaddition | Ru(II) complex | 2H-azirines + activated alkynes | 65-88% | N/A | 60-80°C | Wan & Wang |
| B(C₆F₅)₃-Catalyzed Dehydrogenation | B(C₆F₅)₃ | Pyrrolidines + alkene acceptor | 70-95% | N/A | 80-120°C | ACS Catalysis, 2024 |
The incorporation of hydroxymethyl groups into pyrrole derivatives requires careful consideration of reaction conditions and substrate compatibility to achieve high yields and selectivity.
The most reliable method for hydroxymethyl group incorporation involves the reduction of formyl-substituted pyrroles using hydride reducing agents [14]. Sodium borohydride and lithium aluminum hydride are the most commonly employed reagents, with sodium borohydride offering better selectivity under mild conditions .
The reduction typically proceeds through hydride attack on the carbonyl carbon, followed by protonation to yield the primary alcohol . Reaction conditions typically involve methanol as solvent at temperatures ranging from 0°C to room temperature, achieving yields of 70 to 90% .
A two-step approach involving formylation followed by reduction provides a systematic method for hydroxymethyl group introduction [15]. The initial formylation step employs Vilsmeier-Haack conditions to introduce the formyl group at the desired position .
The oxidative annulation approach developed by recent research enables the direct synthesis of pyrrole-2-carbaldehyde derivatives through carbon-hydrogen to carbon-oxygen oxidation [15]. This methodology provides a distinct advantage over traditional approaches by avoiding the use of stoichiometric quantities of hazardous oxidants [15].
Several alternative approaches have been developed for hydroxymethyl group incorporation, including direct hydroxymethylation using formaldehyde under basic conditions [14]. However, this approach typically yields lower selectivity compared to the reduction-based methods [14].
Grignard addition to formyl-substituted pyrroles represents another viable approach, particularly when performed under carefully controlled conditions [14]. This method involves the addition of formaldehyde to Grignard reagents followed by quenching with water to yield the hydroxymethyl derivative [14].
The thiolester route, while more complex, offers high selectivity for hydroxymethyl group incorporation [14]. This approach involves conversion of pyrrole-2-carboxylic acid derivatives to thiol esters, followed by reduction with Raney nickel under hydrogen atmosphere [14].
| Method | Reagent | Starting Material | Yield Range | Conditions | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Reduction of Formyl Group | NaBH₄ or LiAlH₄ | Pyrrole-2-carbaldehyde | 70-90% | MeOH, 0°C to rt | High | Standard reduction |
| Formylation followed by Reduction | 1) Vilsmeier-Haack 2) NaBH₄ | Pyrrole | 60-80% | Two-step sequence | Moderate | Literature |
| Direct Hydroxymethylation | Formaldehyde + reducing agent | Pyrrole | 50-70% | Basic conditions | Low | Literature |
| Grignard Addition to Formyl | CH₂=O + Grignard reagent | Pyrrole-2-carbaldehyde | 65-85% | THF, -78°C to rt | High | Literature |
| Hydroxymethyl via Thiolester | 1) Thiolester formation 2) Raney Ni/H₂ | Pyrrole-2-carboxylic acid | 60-75% | Multi-step process | High | Can. J. Chem., 1973 |